molecular formula C22H31N3O3 B2674249 1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one CAS No. 2034489-88-6

1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2674249
CAS No.: 2034489-88-6
M. Wt: 385.508
InChI Key: RQACMCGOXIKMFD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrrolidin-2-one moiety and the attachment of the 3,4-dimethylphenyl and 4-methoxypiperidin-1-yl groups. Common reagents and conditions used in these reactions include:

    Azetidine ring formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Pyrrolidin-2-one attachment: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

    Substituent introduction: The 3,4-dimethylphenyl and 4-methoxypiperidin-1-yl groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one: A similar compound with slight variations in the substituents.

    Azetidine derivatives: Compounds with the azetidine ring structure but different functional groups.

    Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one core but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-15-4-5-18(10-16(15)2)25-12-17(11-21(25)26)22(27)24-13-19(14-24)23-8-6-20(28-3)7-9-23/h4-5,10,17,19-20H,6-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQACMCGOXIKMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4CCC(CC4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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